TC-N 1752

Descripción general

Descripción

TC-N 1752 es un potente inhibidor del canal de sodio Nav1.7 activo por vía oral. Ha mostrado una eficacia analgésica significativa en varios modelos de dolor, lo que lo convierte en un candidato prometedor para la investigación en el manejo del dolor .

Aplicaciones Científicas De Investigación

TC-N 1752 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la función e inhibición del canal de sodio.

Biología: Investigado por sus efectos en los procesos celulares que involucran canales de sodio.

Medicina: Explorado como un analgésico potencial para el manejo del dolor, particularmente en condiciones que involucran dolor crónico.

Industria: Utilizado en el desarrollo de nuevas terapias para el manejo del dolor y como compuesto de referencia en el descubrimiento de fármacos

Mecanismo De Acción

TC-N 1752 ejerce sus efectos inhibiendo el canal de sodio Nav1.7. Esta inhibición reduce la entrada de iones de sodio, lo que a su vez disminuye la excitabilidad neuronal y la señalización del dolor. El compuesto también inhibe otros canales de sodio, incluidos Nav1.3, Nav1.4, Nav1.5 y Nav1.8, con diferentes grados de potencia .

Análisis Bioquímico

Biochemical Properties

TC-N 1752 is a human Na V channel inhibitor, with IC50 values of 0.17 μM, 0.3 μM, 0.4 μM, 1.1 μM and 1.6 μM at hNa V 1.7, hNa V 1.3, hNa V 1.4, hNa V 1.5 and hNa v 1.9 respectively . It also inhibits tetrodotoxin-sensitive sodium channels .

Cellular Effects

Its role as a Na V channel inhibitor suggests that it may influence cell function by modulating the activity of these channels .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of Na V channels

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de TC-N 1752 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente.

Métodos de producción industrial

Los métodos de producción industrial para this compound no están disponibles públicamente. Típicamente, estos compuestos se producen en instalaciones especializadas con estrictas medidas de control de calidad para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

TC-N 1752 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el compuesto

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen de la reacción deseada y los grupos funcionales involucrados .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción y los reactivos utilizados. Estos productos pueden incluir varios derivados con grupos funcionales modificados .

Comparación Con Compuestos Similares

Compuestos similares

Tetrodotoxina: Un potente bloqueador del canal de sodio con un mecanismo de acción diferente.

Lidocaína: Un anestésico local que también inhibe los canales de sodio, pero con un espectro de actividad más amplio.

Carbamazepina: Un anticonvulsivo que inhibe los canales de sodio y se utiliza en el tratamiento del dolor neuropático

Singularidad

TC-N 1752 es único en su alta potencia y selectividad para el canal de sodio Nav1.7. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel de Nav1.7 en la señalización del dolor y para desarrollar terapias para el dolor dirigidas .

Propiedades

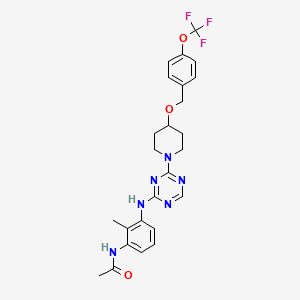

IUPAC Name |

N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKAFHZJICDACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that TC-N 1752 is less potent on Nav1.9 compared to other Nav channel subtypes. What could explain this difference in potency?

A: While the study confirms that this compound interacts with the canonical local anesthetic (LA) binding region on Domain 4 S6 of Nav1.9, it exhibits lower potency compared to its effects on other Nav subtypes []. This difference could be attributed to a unique lysine residue (K799) within the Nav1.9 Domain 2 S6 pore domain. This residue, located near the LA binding site, is not present in other Nav subtypes. When this lysine is mutated to the consensus asparagine (K799N), the potency of this compound actually decreases []. This suggests that K799 plays a role in the interaction between this compound and Nav1.9, potentially influencing the binding orientation or access to the binding site. Further research is needed to fully elucidate the structural basis for this observed difference in potency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)

![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)

![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)

![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)